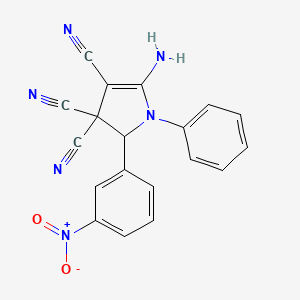
5-amino-2-(3-nitrophenyl)-1-phenyl-2H-pyrrole-3,3,4-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-2-(3-nitrophenyl)-1-phenyl-2H-pyrrole-3,3,4-tricarbonitrile is a pyrroline.
Applications De Recherche Scientifique
Nitrophenyl Compounds in Biological Studies
Nitrophenyl derivatives have been explored for their roles in biological systems, such as in the formation of biogenic amines in fish, which are significant in determining fish safety and quality. These compounds have been studied for their involvement in intoxication, spoilage, and the formation of nitrosamines, potentially explaining mechanisms of food poisoning and ensuring the safety of fish products (Bulushi et al., 2009).
Amines in Pharmaceutical Development
Amines, including pyrrolidines and related structures, are pivotal in drug discovery due to their pharmacological properties. They are used to obtain compounds for treating human diseases, with the saturated pyrrolidine ring offering efficient exploration of pharmacophore space due to its sp3-hybridization and increased three-dimensional coverage (Petri et al., 2021).
Pyrrole Derivatives in Chemical Synthesis
Pyrrole and its derivatives are integral in synthetic chemistry, offering promising applications due to their photosensitive protecting groups. These groups, including 3-nitrophenyl, have shown great promise in the future of synthetic chemistry, allowing for the development of new compounds and materials (Amit et al., 1974).
Applications in Corrosion Inhibition
Compounds containing pyrrole and nitrophenyl groups have been investigated for their use as corrosion inhibitors. These compounds exhibit good effectiveness against metallic corrosion, attributed to their high electron density and the ability to form stable chelating complexes with metal surfaces. This property makes them valuable in protecting materials from corrosion (Verma et al., 2020).
Propriétés
Nom du produit |
5-amino-2-(3-nitrophenyl)-1-phenyl-2H-pyrrole-3,3,4-tricarbonitrile |
|---|---|
Formule moléculaire |
C19H12N6O2 |
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
5-amino-2-(3-nitrophenyl)-1-phenyl-2H-pyrrole-3,3,4-tricarbonitrile |
InChI |
InChI=1S/C19H12N6O2/c20-10-16-18(23)24(14-6-2-1-3-7-14)17(19(16,11-21)12-22)13-5-4-8-15(9-13)25(26)27/h1-9,17H,23H2 |
Clé InChI |
RSKVNGROIVCQOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(C(C(=C2N)C#N)(C#N)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)N2C(C(C(=C2N)C#N)(C#N)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-4-[({2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B1226740.png)
![5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1226741.png)

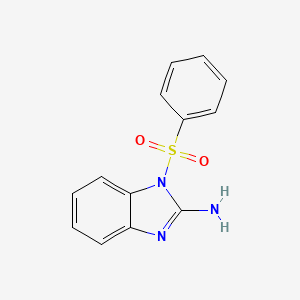
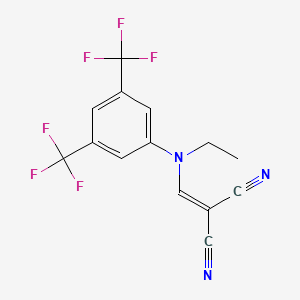
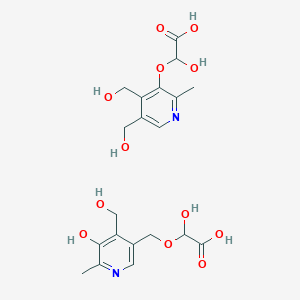
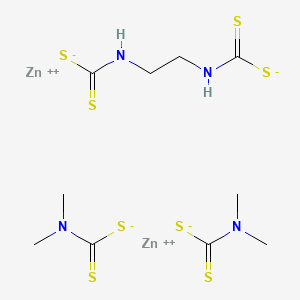
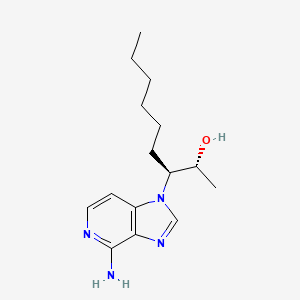
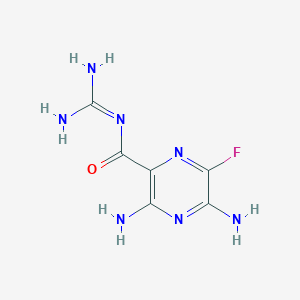
![1,2,3,4,5,6-Hexachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1226754.png)
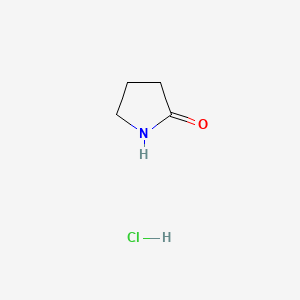

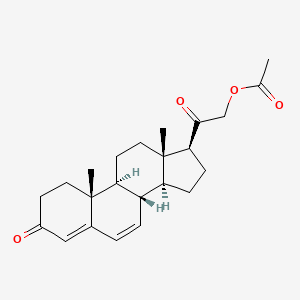
![2-[[(2S)-2-[[2-acetamido-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propyl]amino]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B1226762.png)